Cas no 151692-07-8 (Di-tert-butyl 2,5-dioxopiperazine-1,4-dicarboxylate)

Di-tert-butyl 2,5-dioxopiperazine-1,4-dicarboxylate 化学的及び物理的性質
名前と識別子
-
- 151692-07-8
- Di-tert-butyl2,5-dioxopiperazine-1,4-dicarboxylate
- Di-tert-butyl 2,5-dioxopiperazine-1,4-dicarboxylate
- Di-t-butyl 2,5-dioxopiperazine-1,4-dicarboxylate
- SCHEMBL4796997
- MFCD18206190
- AB10013
- 1,4-Piperazinedicarboxylic acid, 2,5-dioxo-, 1,4-bis(1,1-dimethylethyl) ester
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- インチ: 1S/C14H22N2O6/c1-13(2,3)21-11(19)15-7-10(18)16(8-9(15)17)12(20)22-14(4,5)6/h7-8H2,1-6H3
- InChIKey: QJAAEKPQDIULET-UHFFFAOYSA-N
- SMILES: O(C(N1C(CN(C(=O)OC(C)(C)C)C(C1)=O)=O)=O)C(C)(C)C
計算された属性
- 精确分子量: 314.14778643g/mol
- 同位素质量: 314.14778643g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 6
- 重原子数量: 22
- 回転可能化学結合数: 4
- 複雑さ: 454
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 93.2Ų
- XLogP3: 1.4
じっけんとくせい
- 密度みつど: 1.228±0.06 g/cm3(Predicted)
- ゆうかいてん: 137 °C
- Boiling Point: 491.9±38.0 °C(Predicted)
- 酸度系数(pKa): -2.49±0.20(Predicted)
Di-tert-butyl 2,5-dioxopiperazine-1,4-dicarboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
1PlusChem | 1P02491D-1g |
DI-TERT-BUTYL 2,5-DIOXOPIPERAZINE-1,4-DICARBOXYLATE |
151692-07-8 | 95% | 1g |
$717.00 | 2024-06-20 | |
abcr | AB481360-1g |
Di-t-butyl 2,5-dioxopiperazine-1,4-dicarboxylate; . |
151692-07-8 | 1g |
€1011.30 | 2025-02-21 | ||
1PlusChem | 1P02491D-250mg |
DI-TERT-BUTYL 2,5-DIOXOPIPERAZINE-1,4-DICARBOXYLATE |
151692-07-8 | 95% | 250mg |
$300.00 | 2024-06-20 | |
abcr | AB481360-250mg |
Di-t-butyl 2,5-dioxopiperazine-1,4-dicarboxylate; . |
151692-07-8 | 250mg |
€437.10 | 2025-02-21 |
Di-tert-butyl 2,5-dioxopiperazine-1,4-dicarboxylate 関連文献
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Masaki Okamoto,Haruka Satake,Hiroyuki Seki J. Mater. Chem. A, 2017,5, 24425-24432
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Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284
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Zhuang Miao,Wenli Hou,Meiling Liu,Youyu Zhang,Shouzhuo Yao New J. Chem., 2018,42, 1446-1456
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Kiyomi Ohmori,Youhei Sato,Daisuke Nakajima,Shiho Kageyama,Fujio Shiraishi,Teruhisa Fujimaki,Sumio Goto Environ. Sci.: Processes Impacts, 2013,15, 1031-1040
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Sumon Sarkar,Kelvin Pak Shing Cheung,Vladimir Gevorgyan Chem. Sci., 2020,11, 12974-12993
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A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868
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Lingling Wang,Ming Lu,Mei Yi,Lijun Chen,Jian Shen,Zhong Li,Lei Li,Ye Yang,Jianping Zhang,Yuan Li RSC Adv., 2015,5, 52952-52957
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8. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644
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V. Vongsutilers,P. M. Gannett Org. Biomol. Chem., 2018,16, 2198-2209
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Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
Di-tert-butyl 2,5-dioxopiperazine-1,4-dicarboxylateに関する追加情報
Comprehensive Overview of Di-tert-butyl 2,5-dioxopiperazine-1,4-dicarboxylate (CAS No. 151692-07-8)
Di-tert-butyl 2,5-dioxopiperazine-1,4-dicarboxylate (CAS No. 151692-07-8) is a specialized organic compound widely utilized in pharmaceutical synthesis and peptide chemistry. Its molecular structure features a piperazine core with tert-butyl ester groups, making it a valuable intermediate for drug development. Researchers often search for "piperazine derivatives" or "protecting group strategies" in organic synthesis, where this compound plays a pivotal role due to its stability and reactivity.
The growing demand for peptide-based therapeutics has increased interest in 151692-07-8, particularly in the context of "green chemistry" and "sustainable synthesis." Its dicarboxylate functionality allows for selective deprotection, aligning with trends toward minimizing waste in API production. Recent publications highlight its use in "click chemistry" applications, answering frequent queries about "modular synthesis techniques" in medicinal chemistry forums.
Analytical characterization of Di-tert-butyl 2,5-dioxopiperazine-1,4-dicarboxylate typically involves advanced techniques like HPLC-MS and NMR spectroscopy, addressing common search terms such as "compound purity verification." The tert-butyloxycarbonyl (Boc) groups provide excellent steric protection, a feature frequently discussed in "amino acid protection" tutorials for peptide coupling reactions.
In the context of COVID-19 research, derivatives of this compound have gained attention for potential "protease inhibitor" applications, correlating with rising searches for "antiviral scaffold design." Its crystalline form (often referenced as "white to off-white powder" in technical datasheets) exhibits excellent solubility in polar aprotic solvents, a property critical for "high-throughput screening" workflows.
The compound's stability under ambient storage conditions makes it preferable for "parallel synthesis" operations, addressing laboratory efficiency concerns. Patent databases reveal its incorporation in "prodrug formulations," particularly for improving bioavailability of nitrogen-containing therapeutics – a hot topic in "drug delivery optimization" discussions.
Quality control protocols for CAS 151692-07-8 emphasize residual solvent analysis, responding to regulatory focus on "ICH Q3C guidelines." The 2,5-dioxopiperazine moiety's conformational rigidity sparks academic interest, with search trends showing increased queries about "constrained peptide mimics" for GPCR targeting.
Industrial-scale applications leverage its cost-effective production via esterification processes, relevant to "process chemistry scale-up" challenges. Recent innovations in "continuous flow chemistry" have demonstrated improved yields for related N-carboxy anhydride derivatives, creating synergy with this compound's applications.
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